Superior Potency Against L. donovani Relative to In-Class Analog Antileishmanial Agent-7
Antileishmanial agent-6 (8m) is 12.8-fold more potent against L. donovani promastigotes compared to its close structural analog antileishmanial agent-7 (compound 23) [1].
| Evidence Dimension | IC50 against L. donovani promastigotes |
|---|---|
| Target Compound Data | 0.54 μM |
| Comparator Or Baseline | Antileishmanial agent-7 (compound 23): 6.89 μM |
| Quantified Difference | 12.8-fold improvement |
| Conditions | In vitro assay against Leishmania donovani promastigotes |
Why This Matters
This quantifiable potency advantage supports prioritization of agent-6 over agent-7 for L. donovani-focused drug discovery campaigns where target potency is a primary selection criterion.
- [1] Bernal FA, Gerhards M, Kaiser M, Wünsch B, Schmidt TJ. (±)-trans-2-phenyl-2,3-dihydrobenzofurans as leishmanicidal agents: Synthesis, in vitro evaluation and SAR analysis. Eur J Med Chem. 2020 Nov 1;205:112493. View Source
